molecular formula C14H9Na3O12S3 B13861101 trans Resveratrol-3,4',5-trisulfate Trisodium Salt

trans Resveratrol-3,4',5-trisulfate Trisodium Salt

Cat. No.: B13861101
M. Wt: 534.4 g/mol
InChI Key: FHTZEDSDNIFGEW-YOTINIEPSA-K
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Description

trans Resveratrol-3,4’,5-trisulfate Trisodium Salt: is a novel metabolite of resveratrol, a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. This compound is known for its potential therapeutic properties and is often used in scientific research due to its solubility in organic solvents and its activity against certain diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans Resveratrol-3,4’,5-trisulfate Trisodium Salt typically involves the sulfonation of resveratrol. This process includes the reaction of resveratrol with sulfur trioxide or chlorosulfonic acid in the presence of a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the trisulfate derivative .

Industrial Production Methods: : Industrial production of trans Resveratrol-3,4’,5-trisulfate Trisodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: : trans Resveratrol-3,4’,5-trisulfate Trisodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce resveratrol derivatives with hydroxyl groups .

Scientific Research Applications

trans Resveratrol-3,4’,5-trisulfate Trisodium Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis due to its solubility in organic solvents.

    Biology: Studied for its potential activity against Alzheimer’s disease and other neurodegenerative conditions.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of trans Resveratrol-3,4’,5-trisulfate Trisodium Salt involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound can inhibit the activity of certain enzymes and transcription factors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : trans Resveratrol-3,4’,5-trisulfate Trisodium Salt is unique due to its enhanced solubility in organic solvents and its specific activity against certain diseases. Its trisulfate groups provide distinct chemical properties that differentiate it from other resveratrol derivatives .

Properties

Molecular Formula

C14H9Na3O12S3

Molecular Weight

534.4 g/mol

IUPAC Name

trisodium;[4-[(E)-2-(3,5-disulfonatooxyphenyl)ethenyl]phenyl] sulfate

InChI

InChI=1S/C14H12O12S3.3Na/c15-27(16,17)24-12-5-3-10(4-6-12)1-2-11-7-13(25-28(18,19)20)9-14(8-11)26-29(21,22)23;;;/h1-9H,(H,15,16,17)(H,18,19,20)(H,21,22,23);;;/q;3*+1/p-3/b2-1+;;;

InChI Key

FHTZEDSDNIFGEW-YOTINIEPSA-K

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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